KT185 is an orally bioavailable inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6) with an IC50 value of 0.21 nM in a competitive activity-based protein profiling assay using Neuro2A membranes. It inhibits ABHD6 in a 2-arachidonoyl glycerol (2-AG;) hydrolysis assay (IC50 = 13.6 nM for the mouse recombinant enzyme expressed in HEK293T cells). KT185 is selective for ABHD6 over diacylglycerol lipase β (DAGLβ) at 1 µM but inhibits lysophospholipase 1 (LYPLA1) and LYPLA2 at 10 µM. It inhibits ABHD6 activity in mouse liver and brain in vivo when administered at doses of 5-10 and approximately 40 mg/kg, respectively, without inhibiting fatty acid amide hydrolase (FAAH) in the brain. KT185 inhibits increases in the frequency of spontaneous inhibitory post-synaptic currents (sIPSCs) induced by nicotine in the rat ventral tegmental area (VTA) but does not reduce nicotine self-administration in rats when administered intracerebroventricularly at a dose of 200 µg. It has been used as a negative control for the off-target effect of the DAGL inhibitor KT172 on ABHD6. KT185 is the first orally-active ABHD6-selective inhibitor. It displays excellent selectivity against other brain and liver serine hydrolases in vivo.
Compound Description: This compound was unexpectedly synthesized through a ring closure reaction involving sulfuric acid. The resulting benzenesulfonic acid derivative demonstrated antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin.
Relevance: This compound shares the 1,2,3-triazole moiety with [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone. The presence of this common structural element, known for its diverse biological activities, suggests potential similarities in their pharmacological profiles.
Compound Description: The title compound, characterized by X-ray crystallography, features a chalcone moiety nearly coplanar with the triazole ring.
Relevance: The compound shares both the 1,2,3-triazole and piperidine rings with [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone. The structural similarity, particularly the presence of these specific heterocycles, points to potential shared biological targets and activities.
Compound Description: This compound, characterized by X-ray crystallography, features a 'U-shaped' conformation stabilized by intramolecular interactions.
Relevance: Similar to [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone, this compound also incorporates the 1,2,3-triazole motif. This shared structural element, known for its potential in drug design, suggests possible similarities in their biological activity.
Compound Description: This series of compounds was synthesized through nucleophilic substitution at the carbonyl carbon of isatin. They showed significant antibacterial activity against a range of bacteria, including E. coli and S. aureus.
Compound Description: This racemic secondary alcohol was synthesized through the alkylation and subsequent reduction of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Relevance: This compound, although containing a 1,2,4-triazole rather than a 1,2,3-triazole, shares the core triazole structure with [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone. The presence of this heterocyclic scaffold suggests the possibility of similar pharmacological properties.
Compound Description: This compound serves as the active pharmaceutical ingredient in the veterinary drug "Tryfuzol." [, , ] Methods for its detection and quantification in poultry meat and eggs have been developed using LC-DAD-MS and HPLC-ESI-MS. [, , ]
Relevance: While containing a 1,2,4-triazole rather than a 1,2,3-triazole, this compound shares the triazole core with [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone. This shared heterocyclic framework suggests a potential for similar biological activity, although their specific targets and effects may differ. [, , ]
Compound Description: This series of compounds, synthesized using click chemistry, exhibited good antifungal activity against Aspergillus niger.
Relevance: The shared presence of the 1,2,3-triazole moiety in these compounds and [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone suggests a potential for similar biological activities, although the specific targets and pharmacological profiles may differ.
Compound Description: This series of compounds, synthesized via condensation reactions, showed moderate to good fungicidal activities against Fusarium oxysporum and Cercospora arachidicola Hori.
Relevance: These compounds contain the 1,2,4-triazole, which, while a different isomer than the 1,2,3-triazole in [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone, highlights a potential shared interest in the biological activity of triazole-containing compounds.
1‐Aryl‐2‐(1H‐imidazol‐1‐yl/1H‐1,2,4‐triazol‐1‐yl)ethanones and Derivatives
Compound Description: This series of compounds was designed as potential heme oxygenase (HO-1 and HO-2) inhibitors. Some compounds demonstrated potent inhibition against both isozymes, while others showed selectivity for HO-1.
Relevance: While these compounds primarily focus on imidazole and 1,2,4-triazole derivatives, their exploration as heme oxygenase inhibitors highlights the biological relevance of azole-containing compounds, a class that [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone, with its 1,2,3-triazole moiety, also belongs to.
N-((diphenylphosphaneyl)methyl)-N-methyl-6-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridin-2-amine (PNN) and its MnI Complexes
Compound Description: This triazolyl-pyridine-based phosphine ligand (PNN) was synthesized and complexed with MnI to form cationic and neutral complexes. These complexes showed excellent catalytic activity in the synthesis of quinoline derivatives and transfer hydrogenation reactions.
Relevance: Both this ligand and [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone feature the 1,2,3-triazole moiety. This common element highlights the versatility of this heterocycle in building diverse structures with potentially interesting biological and catalytic applications.
Source and Classification
KT185 was initially characterized in research focused on small molecule inhibitors that target specific enzymes related to lipid metabolism. It belongs to a class of compounds known as enzyme inhibitors, specifically targeting the Abhydrolase family . This classification highlights its role in modulating biochemical pathways by inhibiting specific enzymatic activities.
Synthesis Analysis
The synthesis of KT185 involves several steps that typically include the assembly of its core structure through organic synthesis techniques. While specific synthetic routes have not been extensively detailed in the literature, common methodologies for similar compounds often involve:
Stepwise construction: Utilizing reactions such as amide coupling, alkylation, and cyclization to build the complex structure.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product, ensuring high purity levels suitable for biological testing .
Molecular Structure Analysis
The molecular structure of KT185 can be elucidated using various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the connectivity of atoms within the molecule.
Mass Spectrometry: Used to confirm the molecular weight and identify fragmentation patterns.
X-ray Crystallography: This technique allows for the determination of the three-dimensional arrangement of atoms in KT185 when crystallized .
Data from these analyses reveal that KT185 possesses a complex arrangement conducive to its biological activity, with specific functional groups that interact with its target enzyme.
Chemical Reactions Analysis
KT185 undergoes various chemical reactions typical for small molecule inhibitors:
Enzyme Inhibition: The primary reaction involves binding to the active site of Abhydrolase Domain Containing 6, thereby preventing substrate access and subsequent enzymatic activity.
Stability Studies: Investigations into its stability under physiological conditions are crucial for understanding its potential efficacy as a therapeutic agent.
Technical details regarding reaction kinetics and inhibition constants are essential for characterizing KT185's effectiveness as an inhibitor.
Mechanism of Action
The mechanism by which KT185 exerts its effects involves:
Binding Affinity: KT185 binds to the active site of Abhydrolase Domain Containing 6, altering its conformation and inhibiting its enzymatic function.
Biochemical Pathway Modulation: By inhibiting this enzyme, KT185 may influence lipid metabolism pathways, potentially leading to therapeutic effects in conditions characterized by dysregulated lipid metabolism .
Data from biochemical assays demonstrate its inhibitory potency and specificity towards the target enzyme.
Physical and Chemical Properties Analysis
KT185 exhibits several notable physical and chemical properties:
Solubility: The solubility profile is crucial for its bioavailability; studies typically assess solubility in various solvents.
Stability: Thermal stability studies indicate how KT185 performs under different temperature conditions.
Reactivity: Understanding its reactivity with other molecules is essential for predicting potential side effects or interactions in biological systems .
These properties are assessed using standard analytical techniques such as differential scanning calorimetry (DSC) and chromatography.
Applications
KT185 has potential applications in several scientific fields:
Pharmaceutical Research: As an enzyme inhibitor, it serves as a lead compound for developing drugs targeting metabolic disorders.
Cancer Research: Due to its role in lipid metabolism, KT185 may be explored for its effects on cancer cell proliferation and survival.
Biochemical Studies: It can be utilized in studies aimed at understanding lipid metabolism pathways and enzyme regulation .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Kopsoffinol is a bisindole alkaloid that has been shown to have in vitro growth inhibitory activity against human PC-3, HCT-116, MCF-7, and A549 cells and moderate effects in reversing multidrug-resistance in vincristine-resistant human KB cells.
KP-1461 is a potent, non-chain-terminating, mutagenic deoxyribonucleoside analogue. Designated a DNA covert nucleoside, the drug consists of a modified base that incorporates randomly into HIV and pairs with multiple bases.
KPT-185 is an inhibitor of Exportin 1 (XPO1/CRM1) with anticancer activity. It reduces proliferation in a panel of patient-derived acute myeloid leukemia cells (IC50s = 100-500 nM). KPT-185 induces cell cycle arrest in the G1 phase and apoptosis in MOLT-4 T cell acute lymphoblastic leukemia cells and in a panel of six non-small cell lung cancer (NSCLC) cell lines in a time- and dose-dependent manner. KPT-185 is a selective and irreversible inhibitor of chromosome maintenance protein 1 (CRM1). CRM is an important nuclear protein export receptor. Blocking CRM1-mediated nuclear export can result in the suppression of tumors.